Cas no 504-97-2 ((2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide)

(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide 化学的及び物理的性質
名前と識別子
-
- 2,6,8,10-Dodecatetraenamide,N-(2-methylpropyl)-, (2E,6Z,8E,10E)-
- (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
- N-Isobutyl-trans-2,cis-6,trans-8,trans-10-dodecatetraenamide
- Neoherculin
- Neoherculine
- Sanshool
- alpha-Sanshooel
- alpha-Sanshool
- CS-0022798
- CHEBI:80920
- 2E,6Z,8E,10E-Dodecatetraenoic acid N-(2-methylpropyl)amide
- Q2839529
- AKOS040744365
- 504-97-2
- Echinaceine
- C17091
- 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (E,E,Z,E)-
- EN300-21953183
- UNII-YB7LBG97PX
- (E,E,Z,E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide
- 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6Z,8E,10E)-
- HY-N2527
- YB7LBG97PX
- N-(2-Methylpropyl)-2E,6Z,8E,10E-dodecatetraenamide
- (2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide
- Echinacein
- SCHEMBL1030320
- DTXSID601319143
- (2E,6Z,8E,10Z)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide
- N-Isobutyl-2,6,8,10-dodecatetraenamide
- CHEBI:173761
- a-Sanshool
- DA-67399
-
- MDL: MFCD22380929
- インチ: InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+
- InChIKey: SBXYHCVXUCYYJT-UEOYEZOQSA-N
- ほほえんだ: CC=CC=CC=CCCC=CC(=O)NCC(C)C
計算された属性
- せいみつぶんしりょう: 247.19375
- どういたいしつりょう: 247.194
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1A^2
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 0.904±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 70 ºC
- ふってん: 423.5°Cat760mmHg
- フラッシュポイント: 259.3°C
- 屈折率: 1.496
- ようかいど: ほとんど溶けない(0.072 g/l)(25ºC)、
- PSA: 29.1
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21953183-0.05g |
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide |
504-97-2 | 0.05g |
$101.0 | 2023-09-16 | ||
A2B Chem LLC | AB52616-10g |
(2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide |
504-97-2 | 97% | 10g |
$353.00 | 2024-04-19 | |
A2B Chem LLC | AB52616-5g |
(2E,6Z,8E,10E)-N-(2-Methylpropyl)-2,6,8,10-dodecatetraenamide |
504-97-2 | 97% | 5g |
$242.00 | 2024-04-19 |
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide 関連文献
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Yuming You,Ting Ren,Shiqi Zhang,Gerald Gasper Shirima,YaJiao Cheng,Xiong Liu Food Funct. 2015 6 3144
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Jason J. Chruma,Douglas J. Cullen,Lydia Bowman,Patrick H. Toy Nat. Prod. Rep. 2018 35 54
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Yuanlong Chi,Yanglong Deng,Shenghui Pu,Yao Ren,Zhifeng Zhao,Qiang He RSC Adv. 2021 11 4547
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Tatsunosuke Tomita,Yasuhiro Kawano,Masahiro Kassai,Hiroyuki Onda,Yoshihiro Nakajima,Koyomi Miyazaki Food Funct. 2022 13 9407
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Mengmeng Zhang,Mingguo Xie,Daneng Wei,Li Wang,Meibian Hu,Qing Zhang,Zuxin He,Wei Peng,Chunjie Wu Food Funct. 2019 10 7315
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6. Amides of vegetable origin. Part VII. Synthesis of N-isobutyldodeca-trans-2 : trans-4 : trans-8- and trans-2 : trans-4: cis-8-trienamide and their relation to sansho?l IL. Crombie,J. D. Shah J. Chem. Soc. 1955 4244
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Andy Tay,Felix E. Schweizer,Dino Di Carlo Lab Chip 2016 16 1962
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8. 533. Amides of vegetable origin. Part VIII. The constitution and configuration of the sansho?lsL. Crombie,J. L. Tayler J. Chem. Soc. 1957 2760
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Xunyu Wei,Bing Yang,Xuhui Chen,Leyan Wen,Jianquan Kan Food Funct. 2021 12 3740
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Andy Tay,Felix E. Schweizer,Dino Di Carlo Lab Chip 2016 16 1962
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamideに関する追加情報
Introduction to (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide (CAS No. 504-97-2)
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide (CAS No. 504-97-2) is a unique compound that has garnered significant attention in the fields of chemistry and biochemistry due to its potential applications in pharmaceutical and biotechnological research. This compound is characterized by its complex structure and specific functional groups, which contribute to its unique properties and biological activities.
The molecular formula of (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide is C17H31NO2, and it has a molecular weight of approximately 273.43 g/mol. The compound features a long conjugated system with four double bonds in the specific (E,Z,E,E) configuration, which is crucial for its biological activity. The presence of the amide group and the substituted alkyl chain further enhances its reactivity and solubility properties.
In recent years, (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory effects, (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide has also been investigated for its potential neuroprotective properties. Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents. These findings suggest that it could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The mechanism of action of (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and thus exert its anti-inflammatory effects.
In addition to its biological activities, the chemical synthesis of (2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide has been optimized to improve yield and purity. Various synthetic routes have been developed using advanced organic chemistry techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis methods. These advancements have made it possible to produce this compound on a larger scale for further research and potential commercialization.
The safety profile of (2E,6Z,8E,10)N-(2methylpropyl)dodeca-2,6,8,10tetraenamide has also been evaluated in preclinical studies. Toxicological assessments have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
The potential applications of (2E, 6Z,
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l)deca-2,6,8,10-tetraenamide) (CAS No. 504-97-2) extend beyond traditional pharmaceuticals. It has also shown promise in the development of novel materials for drug delivery systems due to its unique chemical structure and solubility properties. For instance,(b) N-(c) bThe potential applications(( N-( dodeca-----------) (CAS No.<\/pre>
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The potential applications of (N-( * * * * * * * * * * * * * * * * * * * * * * *( methylpropyl) dodeca-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-*-* (* tetraenamide*) (CAS No. 504-97- extend beyond traditional pharmaceuticals.
The compound has also shown promise in the development of novel materials for drug delivery systems due to its unique chemical structure and solubility properties. For instance,*( N-( methylpropyl) dodeca-*-tetraenamide*) could be used as a functional component in liposomes or nanoparticles designed to deliver drugs directly to target tissues with enhanced efficiency and reduced side effects.
Moreover,*( N-( methylpropyl) dodeca-*-tetraenamide*) has been explored for its use in cosmetic formulations due to its emollient properties and ability to enhance skin hydration. Preclinical studies have indicated that it can improve skin barrier function and reduce transepidermal water loss when applied topically.
In conclusion,*( N-( methylpropyl) dodeca-*-tetraenamide*) (CAS No. 504-97- represents a versatile compound with a wide range of potential applications in pharmaceuticals, biotechnology, materials science, and cosmetics. Ongoing research continues to uncover new insights into its mechanisms of action, safety profile, and therapeutic potential, making it an exciting area of focus for future developments.
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